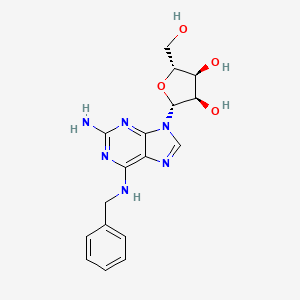![molecular formula C34H25O6P B12938869 13-hydroxy-10,16-bis(3-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12938869.png)
13-hydroxy-10,16-bis(3-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
13-hydroxy-10,16-bis(3-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide is a complex organic compound with a unique structure. This compound is characterized by its pentacyclic framework and the presence of multiple functional groups, including hydroxyl, methoxy, and phosphine oxide groups. The intricate structure of this compound makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 13-hydroxy-10,16-bis(3-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Pentacyclic Core: This step involves the construction of the pentacyclic framework through a series of cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times.
Introduction of Functional Groups: The hydroxyl, methoxy, and phosphine oxide groups are introduced through various functionalization reactions. Common reagents used in these reactions include methanol, phosphorus oxychloride, and hydroxylating agents.
Purification: The final compound is purified using techniques such as column chromatography, recrystallization, and high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes described above. The key challenges in industrial production include optimizing reaction conditions to maximize yield and purity, as well as ensuring the safety and environmental sustainability of the processes.
化学反应分析
Types of Reactions
13-hydroxy-10,16-bis(3-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phosphine oxide group can be reduced to a phosphine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the phosphine oxide group may yield a phosphine.
科学研究应用
Chemistry
In chemistry, 13-hydroxy-10,16-bis(3-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biology, this compound is studied for its potential biological activities. The presence of multiple functional groups allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to modulate biological pathways makes it a promising candidate for the treatment of various diseases.
Industry
In industry, this compound is used in the development of advanced materials. Its unique structural properties make it suitable for applications in areas such as catalysis, materials science, and nanotechnology.
作用机制
The mechanism of action of 13-hydroxy-10,16-bis(3-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 13-hydroxy-10,16-bis(2,4,6-tri(propan-2-yl)phenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide
- 2,2′-Bis[4-(trifluoromethyl)phenyl]-5,5′-bithiazole
Uniqueness
What sets 13-hydroxy-10,16-bis(3-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide apart from similar compounds is its unique combination of functional groups and pentacyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C34H25O6P |
|---|---|
分子量 |
560.5 g/mol |
IUPAC 名称 |
13-hydroxy-10,16-bis(3-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide |
InChI |
InChI=1S/C34H25O6P/c1-37-25-13-7-11-21(17-25)29-19-23-9-3-5-15-27(23)31-32-28-16-6-4-10-24(28)20-30(22-12-8-14-26(18-22)38-2)34(32)40-41(35,36)39-33(29)31/h3-20H,1-2H3,(H,35,36) |
InChI 键 |
OSTDSIUSLNRVAY-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)C2=CC3=CC=CC=C3C4=C2OP(=O)(OC5=C4C6=CC=CC=C6C=C5C7=CC(=CC=C7)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


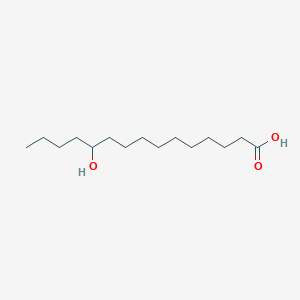

![1-{4-[(1H-Benzimidazol-2-yl)amino]phenyl}ethan-1-one](/img/structure/B12938810.png)
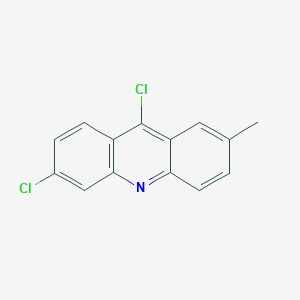
![N-[5-(Butan-2-yl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide](/img/structure/B12938819.png)
![8-(Benzyloxy)-N-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B12938821.png)
![1H,4'H-[2,2'-Biimidazole]-4',5-dicarbonitrile](/img/structure/B12938829.png)
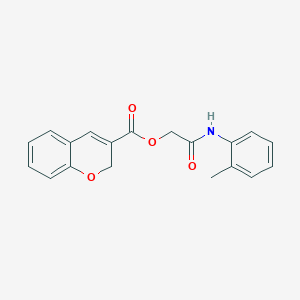
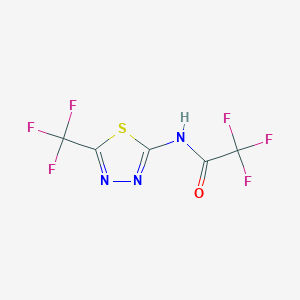
![6-Chloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purin-2-amine](/img/structure/B12938848.png)
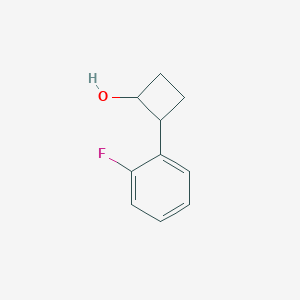
![10,16-bis(2-ethylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12938862.png)
